![molecular formula C15H14F2N6O3S B2435698 1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide CAS No. 1797184-18-9](/img/structure/B2435698.png)
1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H14F2N6O3S and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies and Derivatives
The synthesis of methanesulfonates and related compounds involves practical processes amenable for large-scale production, highlighting the importance of selecting convenient precursors and optimizing reactions for the development of antifungal agents and other pharmaceuticals. For instance, the synthesis of α-styryl carbinol derivatives, developed for treating systemic fungal infections, demonstrates innovative approaches to compound formation, including the use of 1,2,4-triazole as a base transfer agent and nucleophile (PestiJaan et al., 1998). Additionally, the development of chronic renal disease agents via convenient syntheses that avoid chromatographic methods underlines the significance of efficient and scalable chemical processes (Ikemoto et al., 2000).
Chemical Properties and Reactions
The study of compounds such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide reveals insights into molecular conformations and self-association in solutions, providing valuable information on hydrogen bonding and proton affinities. This knowledge is crucial for understanding the chemical behavior of similar compounds in various solvents and their potential for forming dimers or chain associates (Sterkhova et al., 2014). Furthermore, the exploration of base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl Precatalysts opens new avenues for catalysis research, emphasizing the role of electronic parameters in achieving high activity without the need for basic additives or halide abstractors (Ruff et al., 2016).
Potential Applications
Antifungal and Anti-Asthmatic Activities
The antifungal properties of derivatives with difluoro(heteroaryl)methyl moieties, alongside the development of compounds with significant anti-asthmatic activity, suggest the therapeutic potential of these chemicals. The ability of certain derivatives to inhibit platelet activating factor-induced bronchoconstriction points to their possible use in treating respiratory diseases (Kuwahara et al., 1997).
Chemoselectivity and Ligand Applications
Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the development of chemoselective N-acylation reagents, which are critical for specific synthetic applications in organic chemistry. The findings indicate the importance of structure-reactivity relationships for achieving desired chemoselectivity (Kondo et al., 2000). Additionally, the exploration of prospective ligands for metal coordination in the context of sulfonamide derivatives highlights the potential for these compounds in catalysis and material science applications (Jacobs et al., 2013).
properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O3S/c16-12-1-2-13(17)11(7-12)8-27(25,26)20-5-6-22-15(24)4-3-14(21-22)23-10-18-9-19-23/h1-4,7,9-10,20H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMJIRZIXXCGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.